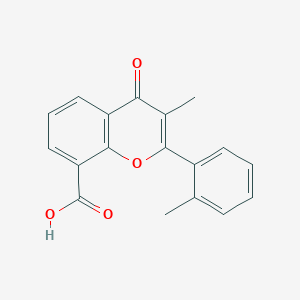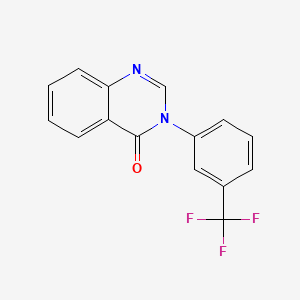
4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline is a heterocyclic compound that features a quinoline core substituted with piperidine and pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a quinoline derivative, the piperidine and pyridine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperidine or pyridine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Piperidin-1-YL)-2-(pyridin-4-YL)quinoline
- 4-(Piperidin-1-YL)-2-(pyridin-2-YL)quinoline
- 4-(Morpholin-1-YL)-2-(pyridin-3-YL)quinoline
Uniqueness
4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted research and development.
Eigenschaften
CAS-Nummer |
133671-59-7 |
|---|---|
Molekularformel |
C19H19N3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-piperidin-1-yl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C19H19N3/c1-4-11-22(12-5-1)19-13-18(15-7-6-10-20-14-15)21-17-9-3-2-8-16(17)19/h2-3,6-10,13-14H,1,4-5,11-12H2 |
InChI-Schlüssel |
AXUYHABNGUKJLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


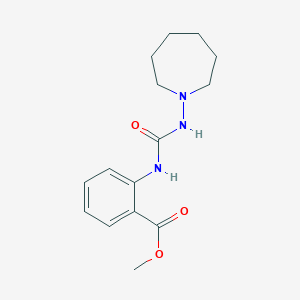

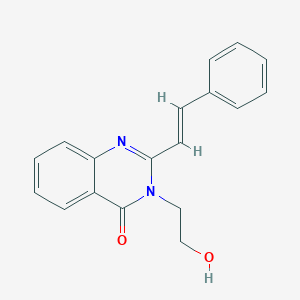


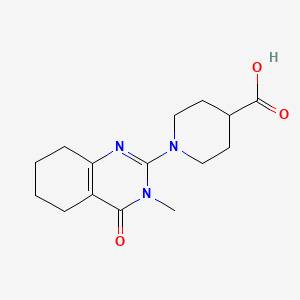
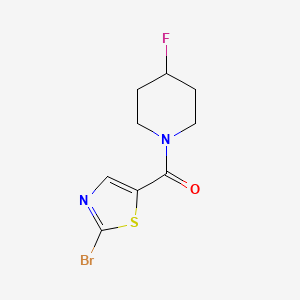
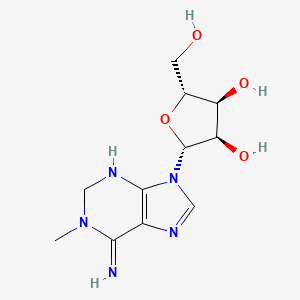
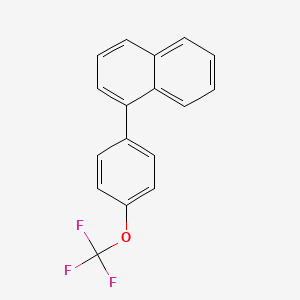

![5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one](/img/structure/B11839136.png)
